2-Chloro-6-ethynylpyridin-4-amine
Description
2-Chloro-6-ethynylpyridin-4-amine is a pyridine derivative featuring a chlorine atom at position 2, an ethynyl (C≡CH) group at position 6, and an amine (-NH₂) substituent at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the electron-withdrawing chlorine and amine groups influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
2-chloro-6-ethynylpyridin-4-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-6-3-5(9)4-7(8)10-6/h1,3-4H,(H2,9,10) |
InChI Key |
IEYJZXOKBKDFSN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=CC(=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethynylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the second position of the pyridine ring.
Ethynylation: Introduction of the ethynyl group at the sixth position.
Amination: Introduction of the amino group at the fourth position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation.
Oxidation and Reduction: The amino group can be involved in oxidation and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Addition Products: Hydrogenation of the ethynyl group can yield ethyl derivatives.
Oxidation Products: Oxidation of the amino group can lead to nitro derivatives.
Scientific Research Applications
2-Chloro-6-ethynylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethynylpyridin-4-amine involves its interaction with specific molecular targets. The chlorine and ethynyl groups can facilitate binding to enzymes or receptors, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences between 2-Chloro-6-ethynylpyridin-4-amine and related compounds:
Key Observations:
- Ring System Differences : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms) significantly alter electronic properties. Pyrimidines exhibit stronger electron-withdrawing effects, affecting reactivity in cross-coupling reactions .
- Substituent Impact: Ethynyl (C≡CH): Enhances reactivity for Sonogashira couplings or click chemistry, unlike methyl or propoxy groups . Trimethylsilyl (TMS)-Ethynyl: Provides steric protection and stabilizes the ethynyl group during synthesis, a feature absent in the non-silylated analogue . Alkoxy vs. Alkyl: Propoxy (OCH₂CH₂CH₃) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic methyl group .
Physicochemical Properties
- Solubility: Dimethylamino-substituted pyrimidines (e.g., 6-Chloro-N,N-dimethylpyrimidin-4-amine) exhibit improved aqueous solubility compared to ethynyl- or methyl-substituted analogues due to tertiary amine basicity .
- Stability : Ethynyl-substituted compounds may require inert storage conditions to prevent oxidation, whereas silylated derivatives (e.g., TMS-ethynyl) offer enhanced stability .
- Crystallographic Data : For 2-Chloro-6-methylpyrimidin-4-amine, single-crystal X-ray studies reveal a planar pyrimidine ring with a mean C–C bond length of 1.39 Å and Cl–C bond length of 1.73 Å . Comparable data for ethynyl-substituted pyridines are lacking but predicted to show similar planarity with slight bond elongation at the ethynyl site.
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